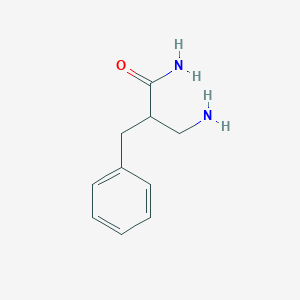

3-Amino-2-benzyl-propionamide

Description

3-Amino-2-benzyl-propionamide is a chiral organic compound characterized by a benzyl group attached to the second carbon of a propionamide backbone, with an amino group at the third position. Its molecular formula is C₁₀H₁₄N₂O, and it serves as a key intermediate in synthesizing pharmacologically active molecules, such as quinoline derivatives for cardiovascular therapies .

Synthesis: The compound is synthesized via hydrogenation of (E)-2-cyano-3-phenyl-acrylamide using 10% palladium on carbon under hydrogen pressure (55 psi) in ethanol. This yields a white solid with a mass spectrometry [M+H]+ peak at 179, confirming its molecular identity .

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(aminomethyl)-3-phenylpropanamide |

InChI |

InChI=1S/C10H14N2O/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13) |

InChI Key |

DHCAKDKLAGTYHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Functional Group Impact on Reactivity and Bioactivity

- Methoxy and Acetyl Groups (): The addition of a methoxy group in 2-Amino-N-benzyl-3-methoxy-propionamide increases hydrophilicity compared to the parent compound. Acetylation of the amino group (as in 2-Acetylamino-N-benzyl-3-methoxy-propionamide) enhances stability and alters metabolic pathways, making it a critical intermediate in Lacosamide production, an anticonvulsant drug .

- Ketone vs. Amino Groups (): 3-oxo-2-Phenylbutanamide lacks the amino group but features a ketone, increasing electrophilicity. This makes it reactive in condensation reactions, suitable for amphetamine precursor synthesis .

- Halogen and Cyano Substituents (–5): Fluorine (electron-withdrawing) and cyano (polarizable) groups influence binding affinity in receptor-targeted therapies. For example, the discontinued (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide may have faced challenges in bioavailability or toxicity, while the cyano derivative’s nitrile group could enhance interaction with enzymatic active sites .

Therapeutic Derivatives and Clinical Relevance

- Lacosamide: Derived from 2-Acetylamino-N-benzyl-3-methoxy-propionamide, Lacosamide (C₁₃H₁₈N₂O₃) is a sodium channel blocker used to treat epilepsy .

- Safinamide Analogs (): Compounds like 2-(4-(3-fluorobenzyloxy)benzylamino)propionamide methanesulfonate are MAO-B inhibitors for Parkinson’s disease. The fluorobenzyloxy modification enhances blood-brain barrier penetration and target selectivity .

Research Findings and Trends

- Synthetic Utility: this compound’s versatility is evident in its role in synthesizing quinoline-based Urotensin-II receptor antagonists, which are explored for cardiovascular diseases .

- Discontinuation Trends: Derivatives like (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide were discontinued, possibly due to formulation challenges or insufficient efficacy in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.